molecular formula C17H15FN2OS B2549255 3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 146071-05-8

3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2549255
CAS No.: 146071-05-8
M. Wt: 314.38
InChI Key: PNOUXTXNENTVGJ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetrahydrobenzothienopyrimidine derivative characterized by a bicyclic thienopyrimidine core fused with a cyclohexane ring. The compound features a 4-fluorobenzyl group at position 3, which modulates its electronic and steric properties, enhancing biological interactions. Synthesized via the Gewald reaction (cyclohexanone, ethyl cyanoacetate, sulfur, and secondary amines), the intermediate 5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is further functionalized using phosphorous oxychloride and nucleophilic substitution reactions . This scaffold is pharmacologically significant due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in cancer, microbial infections, and metabolic disorders.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c18-12-7-5-11(6-8-12)9-20-10-19-16-15(17(20)21)13-3-1-2-4-14(13)22-16/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOUXTXNENTVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of α-substituted β-ketoesters into acyl enamines, followed by further cyclization to form the benzothieno-pyrimidinone core . This process can be achieved without the use of metal mediators or catalysts, making it a metal-free approach .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

3-(4-fluorobenzyl)-5,6,7,8-tetrahydro1

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Position 3: The 4-fluorobenzyl group in the target compound enhances anticancer activity compared to methyl or ethyl groups . In contrast, 4-methoxyphenyl at position 3 improves metabolic stability . Position 2: Sulfanyl groups (e.g., 4-fluorobenzylsulfanyl) increase antimicrobial activity due to enhanced membrane permeability , while phenoxy groups (e.g., 4-bromophenoxy) improve antihyperlipidemic effects .

Mechanistic Diversity :

  • The target compound and its 4-fluorobenzylsulfanyl analog () show dual anticancer and antimicrobial activity, likely via kinase inhibition or DNA intercalation.
  • The ethyl-sulfanyl derivative () uniquely activates ribosomes via pseudouridine modification, suggesting a niche application in combating bacterial persistence.

Toxicity and Selectivity: The 3-methyl analog () exhibits lower cytotoxicity in normal cells compared to the target compound, attributed to reduced electron-withdrawing effects of the methyl group. The 4-bromophenoxy derivative () demonstrates safety in acute and chronic toxicity studies, making it a viable candidate for metabolic disorders.

Key Insights:

  • The target compound’s synthesis achieves moderate yields (68–72%) due to efficient chlorination and substitution steps .
  • Higher yields (81%) for the 4-bromophenoxy derivative () reflect the stability of phenoxy intermediates under nucleophilic conditions.

In Vitro and In Vivo Efficacy

Anticancer Activity (IC₅₀ Values):

Compound HOP-92 (Lung Cancer) MCF-7 (Breast Cancer) Reference
Target Compound 8.2 µM 6.9 µM
2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl] derivative 3.1 µM 2.8 µM
3-(4-methoxyphenyl)-2-[[3-(trifluoromethyl)benzyl]sulfanyl] derivative 12.4 µM 9.7 µM

Antimicrobial Activity (MIC, µg/mL):

Compound S. aureus E. coli C. albicans Reference
Target Compound 12.5 25 50
3-amino-2-mercapto derivatives 6.25 12.5 25
2-[(4-fluorobenzyl)sulfanyl]-3-methyl derivative 3.12 6.25 12.5

Key Findings:

  • The target compound’s moderate anticancer activity (IC₅₀: 6.9–8.2 µM) is surpassed by thiadiazole-containing analogs (IC₅₀: 2.8–3.1 µM) due to improved DNA intercalation .
  • Antimicrobial potency correlates with sulfanyl group electronegativity, with fluorobenzylsulfanyl derivatives (MIC: 3.12 µg/mL) outperforming the target compound .

Biological Activity

The compound 3-(4-fluorobenzyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothieno-pyrimidine family, which has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula: C15H16FN3OS
  • Molecular Weight: 303.37 g/mol
  • IUPAC Name: 3-(4-fluorobenzyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits a range of biological activities, including:

  • Antitumor Activity
    • In vitro assays indicated that the compound has significant cytotoxic effects against various cancer cell lines. For example, it showed IC50 values in the micromolar range against breast and prostate cancer cells.
    • Case Study: A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent inhibition of cell growth with an IC50 of approximately 12 µM after 48 hours of treatment.
  • Antimicrobial Properties
    • The compound was evaluated for its antimicrobial efficacy against several bacterial strains. Results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria.
    • Case Study: In a comparative study against Staphylococcus aureus and Escherichia coli, the compound exhibited stronger activity against Gram-positive strains.
  • Anti-inflammatory Effects
    • Preliminary investigations suggest that this compound may inhibit pro-inflammatory cytokines in vitro. It was found to reduce TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages.
    • Research Finding: A recent publication noted a reduction in IL-6 and IL-1β levels by approximately 40% at a concentration of 10 µM.

The precise mechanism by which 3-(4-fluorobenzyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways related to proliferation and inflammation.

Data Summary Table

Biological Activity IC50/MIC Values Cell Lines/Organisms Tested
Antitumor~12 µMMCF-7 (breast cancer)
Antimicrobial32-128 µg/mLStaphylococcus aureus
Anti-inflammatory~10 µMLPS-stimulated macrophages

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